molecular formula C7H12O3 B8387555 1-Ethoxyethyl acrylate

1-Ethoxyethyl acrylate

Cat. No. B8387555
M. Wt: 144.17 g/mol
InChI Key: DBZKLCIHFPDWMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09034440B2

Procedure details

Into a 500 ml-volume three-neck flask, 51.9 g (0.36 mol) of 1-ethoxyethyl acrylate, 31.7 g (0.18 mol) of benzyl methacrylate, 7.8 g (0.06 mol) of 2-hydroxyethyl methacrylate and 300 ml of methyl isobutyl ketone were charged. A catalytic amount of 2,2′-azobis(methyl 2-methylpropionate) was added thereto as a radical polymerization initiator, and polymerization was allowed to proceed at 80° C. for 6 hours in a nitrogen stream. The reaction solution was cooled and then poured in a large amount of heptane to precipitate a polymer. The crystal was collected by filtration and dissolved in propylene glycol monomethyl ether acetate, and heptane and methyl isobutyl ketone contained in the solution were removed by distillation under reduced pressure to obtain Polymer A1-4 (1-ethoxyethyl acrylate/benzyl methacrylate/2-hydroxyethyl methacrylate) as a propylene glycol monomethyl ether acetate solution.
Quantity
51.9 g
Type
reactant
Reaction Step One
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
2,2′-azobis(methyl 2-methylpropionate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH:6]([O:8][CH2:9][CH3:10])[CH3:7])(=[O:4])[CH:2]=[CH2:3].[C:11]([O:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(=[O:15])[C:12]([CH3:14])=[CH2:13].[C:24]([O:29][CH2:30][CH2:31][OH:32])(=[O:28])[C:25]([CH3:27])=[CH2:26].N(C(C)(CC)C([O-])=O)=NC(C)(CC)C([O-])=O>CCCCCCC.C(C(C)=O)C(C)C>[C:1]([O:5][CH:6]([O:8][CH2:9][CH3:10])[CH3:7])(=[O:4])[CH:2]=[CH2:3].[C:11]([O:16][CH2:17][C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)(=[O:15])[C:12]([CH3:14])=[CH2:13].[C:24]([O:29][CH2:30][CH2:31][OH:32])(=[O:28])[C:25]([CH3:27])=[CH2:26].[C:6]([O:8][CH:9]([CH3:10])[CH2:11][O:16][CH3:17])(=[O:5])[CH3:7] |f:6.7.8|

Inputs

Step One
Name
Quantity
51.9 g
Type
reactant
Smiles
C(C=C)(=O)OC(C)OCC
Name
Quantity
31.7 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCC1=CC=CC=C1
Name
Quantity
7.8 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCO
Name
Quantity
300 mL
Type
solvent
Smiles
C(C(C)C)C(=O)C
Step Two
Name
2,2′-azobis(methyl 2-methylpropionate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C(=O)[O-])(CC)C)C(C(=O)[O-])(CC)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as a radical polymerization initiator, and polymerization
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
CUSTOM
Type
CUSTOM
Details
to precipitate a polymer
FILTRATION
Type
FILTRATION
Details
The crystal was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in propylene glycol monomethyl ether acetate
CUSTOM
Type
CUSTOM
Details
were removed by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C=C)(=O)OC(C)OCC.C(C(=C)C)(=O)OCC1=CC=CC=C1.C(C(=C)C)(=O)OCCO
Name
Type
product
Smiles
C(C)(=O)OC(COC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09034440B2

Procedure details

Into a 500 ml-volume three-neck flask, 51.9 g (0.36 mol) of 1-ethoxyethyl acrylate, 31.7 g (0.18 mol) of benzyl methacrylate, 7.8 g (0.06 mol) of 2-hydroxyethyl methacrylate and 300 ml of methyl isobutyl ketone were charged. A catalytic amount of 2,2′-azobis(methyl 2-methylpropionate) was added thereto as a radical polymerization initiator, and polymerization was allowed to proceed at 80° C. for 6 hours in a nitrogen stream. The reaction solution was cooled and then poured in a large amount of heptane to precipitate a polymer. The crystal was collected by filtration and dissolved in propylene glycol monomethyl ether acetate, and heptane and methyl isobutyl ketone contained in the solution were removed by distillation under reduced pressure to obtain Polymer A1-4 (1-ethoxyethyl acrylate/benzyl methacrylate/2-hydroxyethyl methacrylate) as a propylene glycol monomethyl ether acetate solution.
Quantity
51.9 g
Type
reactant
Reaction Step One
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
2,2′-azobis(methyl 2-methylpropionate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH:6]([O:8][CH2:9][CH3:10])[CH3:7])(=[O:4])[CH:2]=[CH2:3].[C:11]([O:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(=[O:15])[C:12]([CH3:14])=[CH2:13].[C:24]([O:29][CH2:30][CH2:31][OH:32])(=[O:28])[C:25]([CH3:27])=[CH2:26].N(C(C)(CC)C([O-])=O)=NC(C)(CC)C([O-])=O>CCCCCCC.C(C(C)=O)C(C)C>[C:1]([O:5][CH:6]([O:8][CH2:9][CH3:10])[CH3:7])(=[O:4])[CH:2]=[CH2:3].[C:11]([O:16][CH2:17][C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)(=[O:15])[C:12]([CH3:14])=[CH2:13].[C:24]([O:29][CH2:30][CH2:31][OH:32])(=[O:28])[C:25]([CH3:27])=[CH2:26].[C:6]([O:8][CH:9]([CH3:10])[CH2:11][O:16][CH3:17])(=[O:5])[CH3:7] |f:6.7.8|

Inputs

Step One
Name
Quantity
51.9 g
Type
reactant
Smiles
C(C=C)(=O)OC(C)OCC
Name
Quantity
31.7 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCC1=CC=CC=C1
Name
Quantity
7.8 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCO
Name
Quantity
300 mL
Type
solvent
Smiles
C(C(C)C)C(=O)C
Step Two
Name
2,2′-azobis(methyl 2-methylpropionate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C(=O)[O-])(CC)C)C(C(=O)[O-])(CC)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as a radical polymerization initiator, and polymerization
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
CUSTOM
Type
CUSTOM
Details
to precipitate a polymer
FILTRATION
Type
FILTRATION
Details
The crystal was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in propylene glycol monomethyl ether acetate
CUSTOM
Type
CUSTOM
Details
were removed by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C=C)(=O)OC(C)OCC.C(C(=C)C)(=O)OCC1=CC=CC=C1.C(C(=C)C)(=O)OCCO
Name
Type
product
Smiles
C(C)(=O)OC(COC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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